N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide
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Description
Scientific Research Applications
Synthesis and Characterization
A primary area of research involving N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide is the synthesis of novel compounds and the exploration of their chemical properties. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid, showcasing the compound's role in creating new pseudopeptidic triazines composed of different amino acids through Ugi reactions (Sañudo et al., 2006).
Functional Material Development
Research into the modification of naphthalene diimide (NDI) to produce a fluorescent 3,4,5-tris(dodecyloxy)benzamide derivative highlights the potential of such compounds in the development of functional materials. This includes their use in creating fluorescent films sensitive to specific chemical vapors, showcasing the compound's utility in sensor technology and material science (Fan et al., 2016).
Radiopharmaceutical Development
The compound's derivatives have been explored in the context of radiopharmaceutical development, such as in the synthesis of potential PET radiotracers for assessing transporter systems in the brain. This underscores its significance in non-invasive diagnostic imaging and the study of neurological disorders (Tian et al., 2006).
Molecular Sensing and Detection
Another research application involves the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. This application demonstrates the compound's potential in developing chemical sensors that can visually detect specific ions in solution, indicating its relevance in environmental monitoring and analytical chemistry (Younes et al., 2020).
Electrocatalysis and Chemical Transformations
The compound's derivatives have also been investigated for their catalytic properties, such as in the highly selective hydrogenation of phenol and derivatives over catalysts in aqueous media. This research contributes to the understanding of catalytic processes relevant to the chemical industry, particularly in the production of intermediates for polymers and other materials (Wang et al., 2011)
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-14-4-3-7-19(11-14,13-21)22-18(23)15-5-6-17(20)16(10-15)12-25-9-8-24-2/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRUJZPJLZQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)F)COCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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